3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide
Description
3,3,3-Trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide is a synthetic compound that features a trifluoromethyl group, a pyrazolopyridine moiety, and a piperidine ring
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O/c18-17(19,20)9-16(25)21-10-13-4-3-6-23(11-13)12-14-8-15-5-1-2-7-24(15)22-14/h8,13H,1-7,9-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBITDYHPZHYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN3CCCC(C3)CNC(=O)CC(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide typically involves multiple steps:
Formation of the pyrazolopyridine moiety: This is generally achieved through a cyclization reaction involving suitable precursors.
Attachment of the piperidine ring: The piperidine moiety can be synthesized through various amine-functionalization reactions, often under acidic or basic conditions.
Incorporation of the trifluoromethyl group: This is achieved via trifluoromethylation reactions, which can involve reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, focusing on scalability, yield, and purity. Common techniques include the use of high-pressure reactors, continuous flow synthesis, and the application of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the piperidine or pyrazolopyridine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bond or any potentially reactive double bonds within the molecule, possibly using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions may occur at various sites, especially where the trifluoromethyl and amine groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation may yield N-oxide derivatives.
Reduction could lead to secondary amines or alcohols.
Substitution reactions might generate halogenated or alkylated products.
Scientific Research Applications
Chemistry
Synthesis Intermediates: Used in the synthesis of complex organic molecules.
Catalyst Development: The trifluoromethyl group may make it useful in developing novel catalysts.
Biology
Enzyme Inhibition: Potential inhibitor for specific enzymes due to its unique structure.
Protein Interaction Studies: The compound's structure may be useful in studying protein-ligand interactions.
Medicine
Drug Development: Possible applications in developing new pharmaceuticals, particularly for targeting diseases involving central nervous system receptors.
Diagnostics: May be used in diagnostic imaging agents or biomarkers.
Industry
Material Science: Potential use in developing new materials with unique electronic or chemical properties.
Mechanism of Action
The compound's effects are largely attributed to its ability to interact with biological molecules such as proteins and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to easily pass through cellular membranes and bind to specific targets, potentially inhibiting their function. The piperidine and pyrazolopyridine moieties provide additional binding sites, enhancing specificity and potency.
Comparison with Similar Compounds
Unique Features
Trifluoromethyl Group: Provides distinctive reactivity and properties.
Pyrazolopyridine Moiety: Adds structural complexity and potential biological activity.
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]propanamide
3,3,3-Trifluoro-N-[(1-phenyl-1H-pyrazol-3-yl)methyl]propanamide
2,2,2-Trifluoro-N-[(1-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)piperidin-3-yl]methyl]acetamide
By comparing these compounds, the unique combination of the trifluoromethyl group and the pyrazolopyridine moiety stands out, offering a blend of reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
